molecular formula C11H15N3 B8628863 L-alpha-Aminomethyltryptamine CAS No. 53707-84-9

L-alpha-Aminomethyltryptamine

Cat. No. B8628863
CAS RN: 53707-84-9
M. Wt: 189.26 g/mol
InChI Key: WOXRSEJZTSQBNQ-UHFFFAOYSA-N
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Description

L-alpha-Aminomethyltryptamine is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53707-84-9

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-(1H-indol-3-yl)propane-1,2-diamine

InChI

InChI=1S/C11H15N3/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,12-13H2

InChI Key

WOXRSEJZTSQBNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CN)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boron trifluoride etherate (12.3 ml, 0.1 mmole) was added to a tetrahydrofuran (24.4 ml) solution of tryptophan amide (20.3 g, 0.1 mole) at room temperature with stirring. At reflux with constant stirring, borane methylsulfide (32.25 ml, 0.34 mole) was added dropwise. The reaction was heated at reflux with stirring for five hours. A tetrahydrofuran:water mixture (26 ml, 1:1) was carefully added dropwise. A sodium hydroxide solution (160 ml, 5N) was added and the mixture heated at reflux with stirring for sixteen hours.
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
24.4 mL
Type
solvent
Reaction Step One
Quantity
32.25 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three
Name
Quantity
26 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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